An In-Depth Technical Guide to 5-Aminopyridine-2-carboxamide: Chemical Properties and Synthetic Insights
An In-Depth Technical Guide to 5-Aminopyridine-2-carboxamide: Chemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Aminopyridine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related analogs to offer valuable insights for researchers. The guide further details a proposed synthetic pathway and explores its potential role in the development of targeted therapeutics.
Core Chemical Properties
5-Aminopyridine-2-carboxamide, with the CAS number 145255-19-2, possesses a molecular formula of C₆H₇N₃O and a molecular weight of 137.14 g/mol .[1] Its structure features a pyridine ring substituted with an amino group at the 5-position and a carboxamide group at the 2-position. While comprehensive experimental data on its physical properties are scarce, some reported values and computed estimates are summarized below.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| CAS Number | 145255-19-2 | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 427.311 °C at 760 mmHg | ChemBK |
| Density | 1.323 g/cm³ | ChemBK |
| Melting Point | Data not available. For the related 5-Aminopyridine-2-carboxylic acid: 218-223 °C. | - |
| Solubility | Data not available. Likely soluble in polar organic solvents. | - |
| pKa | Data not available. | - |
| LogP (computed) | -0.6 | [1] |
Note: The melting point data is for the analogous carboxylic acid and should be considered as an estimate for the carboxamide. The solubility is also an estimation based on the structure.
Spectral Data Analysis
Proposed Synthesis Protocol
A plausible and efficient synthetic route for 5-Aminopyridine-2-carboxamide can be proposed starting from the commercially available 5-aminopyridine-2-carboxylic acid. The synthesis involves the activation of the carboxylic acid followed by amidation.
Methodology: Amidation via an Acyl Chloride Intermediate
This protocol is a standard and widely used method for the formation of amides from carboxylic acids.
Materials:
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5-Aminopyridine-2-carboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Ammonia solution (aqueous or in a suitable organic solvent like methanol) or ammonia gas
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and stirring equipment
Procedure:
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Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-aminopyridine-2-carboxylic acid in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the reaction is complete, which can be monitored by the cessation of gas evolution and confirmed by techniques like thin-layer chromatography (TLC) if a suitable developing system is available.
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Removal of Excess Reagent: The excess thionyl chloride or oxalyl chloride is carefully removed under reduced pressure using a rotary evaporator. It is crucial to ensure all volatile reagents are removed.
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Amidation: The resulting crude acyl chloride is dissolved in an anhydrous solvent like DCM or THF and cooled in an ice bath.
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A solution of ammonia is then added dropwise to the cooled acyl chloride solution with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.
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The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
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Work-up and Purification: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer may be extracted with additional DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-Aminopyridine-2-carboxamide.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Proposed synthesis workflow for 5-Aminopyridine-2-carboxamide.
Biological Activity and Signaling Pathway Involvement
Aminopyridine derivatives are a well-established class of compounds in drug discovery, known for a wide range of biological activities.[2][3][4] 5-Aminopyridine-2-carboxamide has been identified as a key reactant in the synthesis of carboline analogs that act as potent inhibitors of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2).[5]
MAPKAP-K2 is a serine/threonine kinase that is a downstream substrate of p38 mitogen-activated protein kinase (MAPK). The p38/MK2 signaling pathway plays a crucial role in the inflammatory response, primarily by regulating the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.
The role of 5-Aminopyridine-2-carboxamide as a building block for MAPKAP-K2 inhibitors highlights its potential in the development of novel anti-inflammatory agents.
Caption: The p38/MAPKAP-K2 signaling pathway and the inhibitory role of compounds derived from 5-Aminopyridine-2-carboxamide.
References
- 1. 5-Aminopyridine-2-carboxamide | C6H7N3O | CID 10464392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
